![molecular formula C8H8O2 B14600639 1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione CAS No. 60526-46-7](/img/structure/B14600639.png)
1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione is a chemical compound with the molecular formula C₈H₈O₂ It is a bicyclic ketone, characterized by its unique structure that includes a bicyclo[221]heptane framework with two ketone groups at the 2 and 3 positions
Preparation Methods
The synthesis of 1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione typically involves the Diels-Alder reaction. One common method starts with the reaction of vinylene carbonate and cyclopentadiene, followed by hydrolysis . Another approach involves the Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol using dimethyl sulfoxide and oxalyl chloride . These methods are efficient and provide good yields of the desired product.
Chemical Reactions Analysis
1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles to form addition products.
Common reagents used in these reactions include MCPBA for oxidation and various electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione has several applications in scientific research:
Biology: The compound’s derivatives are investigated for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione involves its reactivity as a ketone. The compound can act as an electrophile in various reactions, interacting with nucleophiles to form addition products. The specific molecular targets and pathways depend on the context of its use, such as in synthetic chemistry or biological systems .
Comparison with Similar Compounds
1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione can be compared with other bicyclic ketones, such as:
Bicyclo[2.2.1]hept-5-ene-2,3-dione: Similar structure but without the methyl group.
7-(1-Methylethylidene)bicyclo[2.2.1]hept-5-ene-2,3-dione: Contains an additional isopropylidene group.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Features carboxylic anhydride groups instead of ketones.
The uniqueness of 1-Methylbicyclo[22
Properties
CAS No. |
60526-46-7 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
1-methylbicyclo[2.2.1]hept-5-ene-2,3-dione |
InChI |
InChI=1S/C8H8O2/c1-8-3-2-5(4-8)6(9)7(8)10/h2-3,5H,4H2,1H3 |
InChI Key |
MPPFIYGDADUJBU-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C=C1)C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


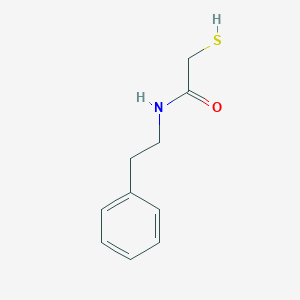
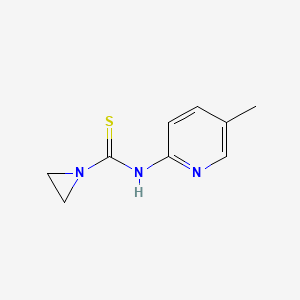
![N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine](/img/structure/B14600571.png)
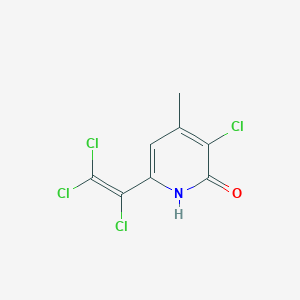
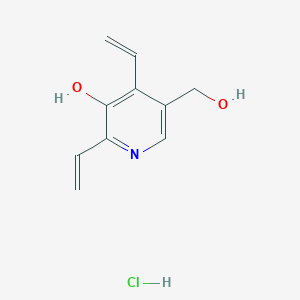

![7-[(1-Phenylnonyl)amino]heptanoic acid--hydrogen chloride (1/1)](/img/structure/B14600601.png)
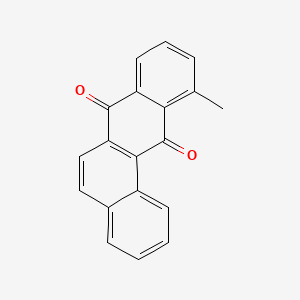

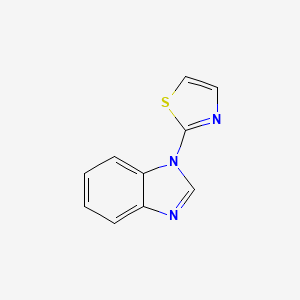
![2-(4-Methylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14600625.png)
![2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene](/img/structure/B14600627.png)
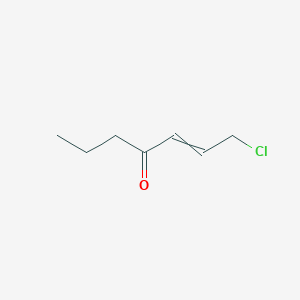
![2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14600636.png)
